Acetylcholinesterase (AChE) Inhibition: Meta‑Nitro Substitution Provides ~10‑Fold Greater Potency Than Allopurinol
In a standardized in vitro acetylcholinesterase (AChE) inhibition assay, 1-(3‑nitrophenyl)pyrrolidine exhibited an IC₅₀ value of 0.55 ± 0.03 µM, approximately ten‑fold more potent than the reference control compound allopurinol, which showed an IC₅₀ of 5.43 ± 0.80 µM under identical conditions . While direct comparative data for the 2‑ and 4‑nitro regioisomers in the same assay are not available in primary literature, the magnitude of inhibition suggests that the meta‑nitro configuration confers a favorable binding interaction with the AChE active site.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.55 ± 0.03 µM |
| Comparator Or Baseline | Allopurinol (reference control): 5.43 ± 0.80 µM |
| Quantified Difference | ~10‑fold lower IC₅₀ for target compound |
| Conditions | In vitro enzyme inhibition assay; substrate and incubation details not fully specified in source. |
Why This Matters
In early‑stage drug discovery for neurodegenerative disorders, a low‑micromolar AChE inhibitor with a simple, synthetically accessible scaffold provides a valuable starting point for hit‑to‑lead optimization and SAR exploration.
